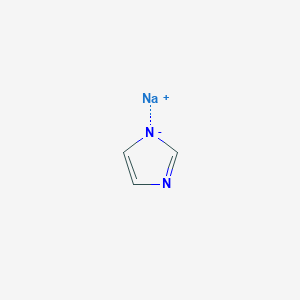
2-Hidroximetilbutirato de metilo
Descripción general
Descripción
Methyl 2-hydroxyisobutyrate is a chemical compound known for its role as a principal component in photoresist thinners used in photolithography, a key process in semiconductor manufacturing . This compound is particularly essential in semiconductor micro-processes of 10 nanometers or less, making it highly valuable in the industry .
Aplicaciones Científicas De Investigación
Methyl 2-hydroxyisobutyrate has a wide range of scientific research applications. In chemistry, it is used as a solvent and a cleaning component in coating compositions . In the semiconductor industry, it is a crucial component of photoresist thinners used in photolithography . Additionally, it serves as a precursor in the synthesis of agrochemicals and other organic compounds .
Mecanismo De Acción
Target of Action
Methyl 2-hydroxyisobutyrate (HBM) is primarily used as a chemical intermediate . It participates in esterification and transesterification reactions, contributing to the formation of complex molecules . The primary targets of HBM are therefore the reactants involved in these chemical reactions.
Mode of Action
The mode of action of HBM involves its participation in esterification reactions. In a study, solid acid catalysts were prepared using plastic as the starting material for the production of HBM through the esterification of 2-hydroxyisobutyric acid (HBA) and methanol . The introduction of sulfonic acid groups (–SO3H groups), which serve as active sites in this reaction, was confirmed on the surfaces of polyethylene (PE) and polyvinyl chloride (PVC) via sulfonation .
Biochemical Pathways
The biochemical pathway involving HBM is primarily the esterification of 2-hydroxyisobutyric acid (HBA) and methanol . This process is facilitated by solid acid catalysts, which contain sulfonic acid groups that serve as active sites in the reaction . The result of this reaction is the formation of HBM.
Result of Action
The result of HBM’s action is the formation of an ester compound bearing hydroxyl groups (–OH groups) attached to the alpha carbon position . This compound is a well-known principal component of photoresist (PR) thinner utilized in photolithography, one of the key processes in semiconductor manufacturing .
Action Environment
The action of HBM can be influenced by environmental factors. For instance, the catalytic activity of the solid acid catalysts used in the production of HBM can be affected by the temperature at which sulfonation occurs . An excessively high sulfonation temperature can facilitate the loss of chlorine groups (–Cl groups) via dehydrochlorination, resulting in a decrease in catalytic activity . Therefore, maintaining an optimal environment is crucial for maximizing the efficacy and stability of HBM’s action.
Análisis Bioquímico
Biochemical Properties
Methyl 2-hydroxyisobutyrate interacts with various enzymes, proteins, and other biomolecules. Its mechanism of action involves participating in esterification and transesterification reactions, contributing to the formation of complex molecules .
Cellular Effects
Methyl 2-hydroxyisobutyrate has diverse effects at both the cellular and organismal levels. It stimulates the production of essential metabolites, benefiting cell functions . Moreover, it showcases antioxidant and anti-inflammatory properties, offering potential protection against diseases .
Molecular Mechanism
The molecular mechanism of Methyl 2-hydroxyisobutyrate involves its participation in esterification reactions. It acts as a precursor in the synthesis of agrochemicals and other organic compounds .
Temporal Effects in Laboratory Settings
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Metabolic Pathways
Methyl 2-hydroxyisobutyrate is involved in the metabolic pathway of the degradation of methyl tert-butyl ether (MTBE). The enzyme 2-hydroxyisobutyryl coenzyme A (CoA) mutase isomerizes 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyisobutyrate is typically synthesized through the esterification of 2-hydroxyisobutyric acid and methanol . This reaction is catalyzed by solid acid catalysts, which can be derived from sulfonated polyethylene and polyvinyl chloride . The reaction conditions involve sulfonation at different temperatures to obtain the desired catalysts, with the highest yield achieved using sulfonated polyvinyl chloride at 120°C .
Industrial Production Methods: Currently, methyl 2-hydroxyisobutyrate is primarily produced as an intermediate product during the methyl methacrylate manufacturing process . The production of ultrapure methyl 2-hydroxyisobutyrate involves the separation and refinement of crude methyl 2-hydroxyisobutyrate . there is a growing need to develop independent processes tailored specifically for the production of methyl 2-hydroxyisobutyrate to meet increasing demand .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-hydroxyisobutyrate undergoes various chemical reactions, including esterification and transesterification . These reactions are facilitated by solid acid catalysts, which introduce sulfonic acid groups that serve as active sites .
Common Reagents and Conditions: The esterification of 2-hydroxyisobutyric acid with methanol is a common reaction involving methyl 2-hydroxyisobutyrate . This reaction typically requires solid acid catalysts such as sulfonated polyethylene and polyvinyl chloride .
Major Products Formed: The primary product formed from the esterification reaction is methyl 2-hydroxyisobutyrate itself . Other reactions involving this compound can lead to the formation of various complex molecules, depending on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Methyl 2-hydroxyisobutyrate can be compared to other similar compounds such as methyl 2-methyllactate and methyl alpha-hydroxyisobutyrate . These compounds share similar chemical structures and properties but differ in their specific applications and reaction conditions . Methyl 2-hydroxyisobutyrate is unique in its significant role in the semiconductor industry, particularly in photolithography processes .
List of Similar Compounds:- Methyl 2-methyllactate
- Methyl alpha-hydroxyisobutyrate
- Propylene glycol monomethyl ether acetate
- 1-Methoxy-2-propanol
- Methyl pyruvate
- Ethyl propionate
- Alpha-hydroxyisobutyric acid
- Gamma-butyrolactone
- Ethyl pyruvate
- 4-Hydroxy-4-methyl-2-pentanone
- Diethylene glycol monobutyl ether
- N-Ethylacetamide
Propiedades
IUPAC Name |
methyl 2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQFUJDGOBPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062184 | |
| Record name | Methyl 2-hydroxy-2-methylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Acros Organics MSDS] | |
| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-hydroxyisobutyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20815 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2110-78-3 | |
| Record name | Methyl 2-hydroxyisobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2110-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002110783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-hydroxyisobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-hydroxyisobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-hydroxy-2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-hydroxy-2-methylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-hydroxy-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 2-hydroxyisobutyrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV7R5J7XPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Methyl 2-hydroxyisobutyrate in chemical synthesis?
A1: Methyl 2-hydroxyisobutyrate serves as a key intermediate in the synthesis of various compounds, notably triazine herbicides []. It is also a valuable building block in organic synthesis due to its versatility. For instance, it can be used to synthesize Methyl 2-fluoroisobutyrate, another important intermediate for agrochemicals, through a fluorine substitution reaction using thionyl chloride and fluorine hydride [].
Q2: What is known about the decomposition of Methyl 2-hydroxyisobutyrate in the gas phase?
A2: Research indicates that Methyl 2-hydroxyisobutyrate undergoes unimolecular, homogeneous decomposition in the gas phase, adhering to first-order kinetics []. This decomposition predominantly yields acetone, methanol, and carbon monoxide. Minor byproducts include methyl formate and methyl methacrylate []. The decomposition kinetics have been studied across specific temperature and pressure ranges, leading to the determination of its Arrhenius equation parameters [].
Q3: Are there any studies on the molecular interactions of Methyl 2-hydroxyisobutyrate?
A3: Yes, studies have explored the molecular interactions of Methyl 2-hydroxyisobutyrate with water and short-chain alcohols (methanol and ethanol) using both experimental techniques and molecular simulations []. These investigations provide valuable insights into the thermodynamic properties and intermolecular forces governing the behavior of Methyl 2-hydroxyisobutyrate in mixtures with these solvents.
Q4: What are the common methods for synthesizing Methyl 2-hydroxyisobutyrate?
A4: Besides its use as a chemical intermediate, Methyl 2-hydroxyisobutyrate can be synthesized through different pathways. One approach involves the esterification of 2-hydroxyisobutyric acid. This reaction can be facilitated using various catalysts, including solid acid catalysts derived from recycled plastics [, ]. These studies highlight the potential for sustainable and environmentally friendly approaches for Methyl 2-hydroxyisobutyrate production.
Q5: What are the solvent properties of Methyl 2-hydroxyisobutyrate?
A5: Methyl 2-hydroxyisobutyrate has found application as a solvent component in specific coating formulations, particularly spin-on antireflective coatings used in microelectronics and other industries []. Its inclusion in these formulations is attributed to its favorable properties as a solvent for the resin components and its ability to contribute to the desired coating properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)












